2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide, also known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide exerts its biological effects by inhibiting the activity of HAT enzymes, which are responsible for the acetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant acetylation patterns have been linked to various diseases. By inhibiting HAT activity, this compound can modulate gene expression and regulate cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in these processes. In neuronal cells, this compound has been demonstrated to enhance synaptic plasticity and improve cognitive function. Moreover, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use. Moreover, this compound exhibits high selectivity for HAT enzymes, which minimizes off-target effects. However, this compound also has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide. One potential avenue is the development of this compound derivatives that exhibit improved solubility and bioavailability. Moreover, further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Additionally, this compound may have potential applications in other diseases beyond cancer, neurodegenerative disorders, and inflammation, such as cardiovascular disease and metabolic disorders.
Synthesemethoden
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide involves a multi-step process that utilizes various reagents and catalysts. The initial step involves the reaction between 4-chlorobenzaldehyde and 4-phenyl-3-buten-2-one to form 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then treated with N-(4-ethoxyphenyl)propanamide and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been demonstrated to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy.
Eigenschaften
Molekularformel |
C25H23ClN4O2S |
---|---|
Molekulargewicht |
479 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-32-22-15-13-20(14-16-22)27-24(31)17(2)33-25-29-28-23(18-9-11-19(26)12-10-18)30(25)21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
DTWHDDVWZINBCF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.